Tetrachloro Biphenol S

Description

Contextualization within the Class of Bisphenol Analogues

Tetrachloro Biphenol S belongs to the broader class of chemical compounds known as bisphenols. Bisphenols are characterized by two hydroxyphenyl groups. A prominent member of this class is Bisphenol A (BPA), a compound widely used in the manufacturing of polycarbonate plastics and epoxy resins. osti.govflvc.org Due to concerns over BPA's potential health effects, including its classification as an endocrine disruptor, manufacturers have increasingly turned to alternatives, such as Bisphenol S (BPS) and its derivatives. nih.govnih.govnih.gov

TCBPS is a tetrahalogenated derivative of BPS, meaning it has four chlorine atoms attached to its structure. nih.gov These halogenated bisphenols, including tetrachlorobisphenol A (TCBPA) and tetrabromobisphenol A (TBBPA), are often used as flame retardants. researchgate.netnih.gov The structural similarity of these analogues to BPA raises questions about their own potential for biological activity and environmental persistence. nih.gov Research has shown that like BPA, some of its analogues, including TCBPA, can exhibit estrogen-like properties. nih.gov

The substitution of hydrogen atoms with halogens, such as chlorine in TCBPS, significantly alters the chemical's properties. nih.gov For instance, halogenation can affect the compound's acidity (pKa), with TCBPS having a pKa of 4.16, which is considerably lower than that of BPS (7.85). nih.gov This indicates that under typical environmental pH conditions, TCBPS is more likely to exist in its ionized form. nih.gov

Rationale for Comprehensive Academic Investigation of this compound in Environmental Systems

The increasing use of BPS and its derivatives as BPA substitutes necessitates a thorough investigation into their environmental fate and effects. nih.gov While initially perceived as safer alternatives, studies have begun to reveal that compounds like BPS are not without their own set of concerns, exhibiting potential for endocrine disruption and other adverse effects. nih.govnih.gov This has logically extended scientific scrutiny to its halogenated derivatives like TCBPS.

Several key factors drive the need for a comprehensive academic investigation of TCBPS in the environment:

Environmental Occurrence: Chlorinated byproducts of BPA, including TCBPA, have been detected in drinking water treatment plants, indicating that these compounds can form during water treatment processes and be released into the environment. pku.edu.cn The presence of TCBPA in river sediments further underscores the potential for these compounds to persist and accumulate in environmental compartments. nih.gov Given the structural similarities, there is a strong rationale to investigate the occurrence and distribution of TCBPS in various environmental media.

Potential for Persistence and Transformation: The chemical structure of halogenated bisphenols influences their environmental behavior. While some bisphenols can be degraded by microorganisms, the presence of halogens can affect their biodegradability. nih.gov Research on TCBPA has shown it can undergo anaerobic biodegradation in estuarine sediment, though it may form persistent dichlorinated isomers. nih.gov Furthermore, studies on TCBPS have highlighted that direct photolysis, the breakdown of the chemical by sunlight, is a significant degradation pathway in sunlit surface waters. nih.gov The half-life of TCBPS in surface water under noon sunlight has been predicted to be as short as 3.4 minutes, significantly faster than its non-halogenated counterpart, BPS. nih.gov

Ecological Risk: Initial toxicity evaluations suggest potential ecological risks of BPS and its halogenated derivatives, including TCBPS, to aquatic organisms. nih.govresearchgate.net The photoproducts of these compounds may also pose a risk. nih.gov Given that halogenated compounds can sometimes exhibit higher toxicity than their parent compounds, understanding the potential impact of TCBPS on ecosystems is a critical area of research. researchgate.net

The following table provides a summary of key chemical properties of TCBPS and related compounds:

| Compound Name | CAS Number | Use/Class | Key Finding |

| This compound (TCBPS) | Not specified in results | Bisphenol S derivative, Flame retardant | Has a lower pKa than BPS and a short photodegradation half-life in surface water. nih.gov |

| Bisphenol S (BPS) | 80-09-1 | BPA substitute | Ubiquitous in the environment, with levels in aquatic environments comparable to BPA. nih.gov |

| Bisphenol A (BPA) | 80-05-7 | Plasticizer, component of polycarbonate and epoxy resins | Known endocrine disruptor, widespread environmental contaminant. osti.govflvc.orgca.gov |

| Tetrachlorobisphenol A (TCBPA) | 79-95-8 | Flame retardant, Bisphenol A derivative | Exhibits estrogen-like properties and can undergo anaerobic biodegradation. nih.govnih.govnih.gov |

| Tetrabromobisphenol A (TBBPA) | 79-94-7 | Flame retardant | Detected in human tissues and can act as an endocrine-disrupting chemical. nih.gov |

The ongoing investigation into TCBPS is a crucial component of a broader effort to understand the environmental implications of the shift away from BPA. By thoroughly characterizing its presence, fate, and effects, the scientific community can provide a more complete picture of the potential risks associated with this emerging contaminant.

Lack of Environmental Data Precludes Article on this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific data on the occurrence and spatiotemporal distribution of the chemical compound "this compound" in aquatic and terrestrial ecosystems could be located. This absence of information prevents the creation of a detailed article as per the requested outline.

Extensive searches were conducted to find quantitative data on the detection of this compound in various environmental compartments, including surface waters (rivers, lakes, oceans), wastewater, groundwater, drinking water sources, soil, and sediments. However, these searches did not yield any specific results for this particular compound.

The scientific literature does contain studies on related compounds, such as other chlorinated derivatives of Bisphenol S (BPS), often referred to as Clx-BPS. For instance, research has been published on the presence of mono-, di-, tri-, and even tetrachloro-BPS (Cl₄-BPS) in specific matrices like indoor dust and paper products. nih.govresearchgate.netacs.orgacs.org These studies indicate that chlorinated forms of BPS do exist and can be found in environments with direct human contact. nih.govresearchgate.net

However, this available information does not extend to the natural environmental compartments as specified in the user's request. There is a notable gap in the scientific record regarding the presence, concentration, and distribution of this compound in the broader environment, including aquatic and soil ecosystems. Analytical methods have been developed for other chlorinated bisphenols like tetrachlorobisphenol A in sediment and sludge, but similar data for this compound is not present in the reviewed literature. researchgate.netdphen1.comnih.gov

Without any research findings on the detection and quantification of this compound in rivers, lakes, oceans, wastewater, groundwater, soil, or sediments, it is not possible to generate the scientifically accurate and informative article that was requested. The creation of such an article would require data that does not appear to be publicly available at this time.

Therefore, while the general class of chlorinated bisphenols is a subject of environmental research, specific information on this compound remains elusive, making it impossible to fulfill the article request in a scientifically rigorous manner.

Structure

3D Structure

Properties

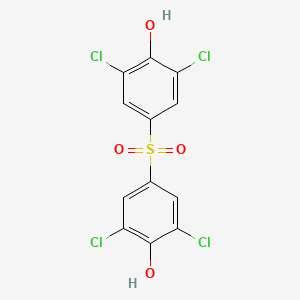

IUPAC Name |

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDJTJGFHTVGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308190 | |

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30609-79-1 | |

| Record name | NSC202669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatiotemporal Distribution of Tetrachloro Biphenol S

Presence in Terrestrial and Sediment Compartments

Sludge and Biosolids: A Reservoir for Tetrachloro Biphenol S

Wastewater treatment plants (WWTPs) are significant points of entry for many chemical compounds into the environment. Due to their physicochemical properties, certain compounds accumulate in the solid residue of the treatment process, known as sewage sludge. When this sludge is treated and repurposed, often for agricultural use, it is referred to as biosolids. These biosolids can then act as a secondary source of contamination to the terrestrial environment.

Research has identified various bisphenol analogues in sewage sludge. A notable study in China investigated the presence of 13 different bisphenols in 52 municipal sewage sludge samples collected from 30 cities. Among the detected compounds was Tetrachlorobisphenol A (TCBPA) , a compound closely related to this compound. The study found TCBPA in 57.7% of the sludge samples, with a geometric mean concentration of 0.76 nanograms per gram of dry weight (ng/g dw). This was part of a broader analysis where the total concentration of all bisphenol analogues ranged from 8.98 to 600 ng/g dw. dphen1.combohrium.comnih.gov

For comparison, a comprehensive study in the United States on 76 sewage sludge samples from 74 WWTPs across 35 states did not specifically report on TCBPA, but found other bisphenols like Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF) at various concentrations. The total concentrations of the analyzed bisphenols in the U.S. sludge samples ranged from 12.8 to 4730 ng/g dw. kau.edu.sa This highlights the regional differences in the profile of bisphenol contamination in biosolids.

The presence of these compounds in sludge is influenced by several factors, including their production and use in a given region, their chemical properties such as hydrophobicity and resistance to degradation, and the specific operational parameters of the wastewater treatment plants. nih.gov

Interactive Data Table: Concentration of Tetrachlorobisphenol A (TCBPA) and other Bisphenols in Municipal Sewage Sludge from China

| Compound | Detection Frequency (%) | Geometric Mean Concentration (ng/g dw) | Median Concentration (ng/g dw) | Concentration Range (ng/g dw) |

| Tetrachlorobisphenol A (TCBPA) | 57.7 | 0.76 | 0.29 | ND-45.1 |

| Tetrabromobisphenol A (TBBPA) | 96.2 | 20.5 | 24.7 | <0.4-259 |

| Bisphenol A (BPA) | 100 | 4.69 | 9.38 | ND-509 |

| Bisphenol S (BPS) | Not specified | 3.02 | 4.34 | Not specified |

| Bisphenol F (BPF) | Not specified | 3.84 | 1.97 | Not specified |

| Source: Ruan, T., et al. (2014). Occurrence and profiles of bisphenol analogues in municipal sewage sludge in China. Environmental Pollution. dphen1.combohrium.comnih.gov | ||||

| Note: "ND" indicates that the compound was not detected. |

Atmospheric Presence and Potential for Transport

The presence of chemical compounds in the atmosphere is a key factor in their potential for long-range environmental transport, allowing them to reach remote areas far from their original sources. The atmospheric fate of a compound is governed by its volatility, its potential to adhere to atmospheric particles, and its atmospheric half-life.

While specific atmospheric monitoring data for this compound is scarce, studies on related compounds provide insights into its likely behavior. For instance, research on Bisphenol A (BPA) has shown its ubiquity in the atmosphere. A study in an urban environment in Córdoba, Argentina, reported an average BPA concentration of 740 picograms per cubic meter (pg/m³) in atmospheric particulate matter, with concentrations ranging from 84 to 2454 pg/m³. nih.gov Global atmospheric concentrations of BPA have been found to range over four orders of magnitude, from as low as 1 pg/m³ in polar regions to over 17,000 pg/m³ in some urban areas. researchgate.net

The potential for long-range transport is also influenced by a compound's persistence in the atmosphere. Models have been used to estimate the atmospheric half-life of related compounds. For example, the atmospheric half-life of some persistent organic pollutants can be days to weeks, allowing for transport across continents. noaa.gov The long-range atmospheric transport of another halogenated bisphenol, Decabromodiphenyl ether (BDE-209), has been confirmed through empirical and modeling evidence, demonstrating that chemicals that are sorbed to particles and persistent in the atmosphere have a significant potential for long-range transport. nih.gov

The general principles of long-range transport indicate that pollutants can travel thousands of miles, with intercontinental transport typically occurring over three to thirty days. copernicus.org This highlights the potential for halogenated bisphenols like this compound, once airborne, to be distributed globally.

Global Monitoring Trends and Regional Variations in Environmental Concentrations

Global monitoring programs are essential for understanding the worldwide distribution and temporal trends of persistent organic pollutants. While comprehensive global monitoring data specifically for this compound is not widely available, regional studies on related compounds offer a glimpse into its potential distribution and regional variations.

As mentioned previously, a study of municipal sewage sludge in China detected Tetrachlorobisphenol A (TCBPA) at a geometric mean concentration of 0.76 ng/g dw. dphen1.combohrium.comnih.gov In contrast, a study on various bisphenols in sewage sludge from the United States did not report the presence of TCBPA, though it found other bisphenols at concentrations that were, in the case of BPA, an order of magnitude higher than those reported in China. kau.edu.sa This suggests significant regional differences in the types and concentrations of bisphenol analogues present in the environment.

Further illustrating regional variations, a comparative assessment of human exposure to various bisphenols via indoor dust collected from 12 countries provided data on Tetrabromobisphenol A (TBBPA) , a brominated analogue. The highest concentrations of TBBPA were found in house dust from China, Japan, and South Korea, which was attributed to high consumption and production in these Asian countries. The median concentrations of TBBPA in house dust showed a wide range across the sampled countries, from 140 ng/g in Japan down to 1.6 ng/g in Vietnam. kau.edu.sa While this data is for a different but structurally similar compound, it underscores the significant regional disparities in the environmental burden of halogenated bisphenols, likely driven by regional patterns of industrial production and use.

The available data, though limited for this compound itself, points towards its likely presence in various environmental compartments, with concentrations expected to vary significantly by region.

Interactive Data Table: Regional Variations in the Median Concentrations of Tetrabromobisphenol A (TBBPA) in House Dust

| Country/Region | Median Concentration (ng/g) |

| Japan | 140 |

| South Korea | 84 |

| China | 23 |

| United States | 20 |

| Saudi Arabia | 18 |

| Greece | 11 |

| India | 9.0 |

| Kuwait | 8.4 |

| Pakistan | 7.2 |

| Romania | 6.0 |

| Colombia | 3.3 |

| Vietnam | 1.6 |

| Source: Liao, C., et al. (2012). A comparative assessment of human exposure to tetrabromobisphenol A and eight bisphenols including bisphenol A via indoor dust in 12 countries. Environment International. kau.edu.sa | |

| Note: This data is for Tetrabromobisphenol A (TBBPA), a related but different compound to this compound. |

Environmental Fate and Transport Processes of Tetrachloro Biphenol S

Degradation Pathways and Kinetics of Tetrachloro Biphenol S

Tetrachlorobisphenol S (TCBPS), a halogenated derivative of Bisphenol S (BPS), is recognized for its use as a flame retardant. nih.gov Its chemical structure lends it persistence, but it is susceptible to degradation in the environment through various biotic and abiotic processes.

Biotic Transformation Mechanisms

The biodegradation of TCBPS is a critical process influencing its environmental persistence. This transformation is mediated by microbial communities in both the presence and absence of oxygen.

Under aerobic conditions, microbial consortia and specific bacterial isolates play a role in the transformation of bisphenols. While research directly focusing on TCBPS is specific, studies on analogous compounds like Bisphenol A (BPA) show that aerobic degradation often initiates with hydroxylation of the aromatic rings. For instance, the bacterium Sphingobium fuliginis OMI has been shown to hydroxylate one or both of the phenolic rings of BPS, followed by meta-cleavage of the aromatic ring. researchgate.net Similarly, Erythrobacter sp. strain SD21 can transform BPS, with evidence suggesting that a monooxygenase enzyme initiates the process through hydroxylation. tennessee.edu While BPS itself is known to be resistant to aerobic biodegradation in some studies, the degradation pathways of other bisphenols often involve cleavage and further breakdown by microbial enzymes. nih.govmdpi.com For example, strains of Pseudomonas and Bacillus are known to degrade phenolic compounds through ortho- or meta-cleavage pathways. nih.gov

In anaerobic environments such as sediments, a key degradation pathway for halogenated compounds like TCBPS is reductive dechlorination. wikipedia.org This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is often a crucial first step in detoxification and further degradation. epa.gov Microorganisms in anaerobic sediments can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. enviro.wiki Studies on structurally similar compounds, such as tetrachlorobiphenyls and tetrachlorobisphenol A (TCBPA), demonstrate that anaerobic microbial communities can effectively remove chlorine atoms. nih.govresearchgate.net For polychlorinated biphenyls (PCBs), dechlorination often occurs sequentially from the meta and para positions. epa.gov The anaerobic biotransformation of tetrabromobisphenol A (TBBPA), a structurally similar brominated flame retardant, to BPA through reductive debromination is well-documented and occurs in various anoxic habitats, including river and estuarine sediments. nih.gov This suggests a similar pathway is plausible for TCBPS, leading to less chlorinated intermediates. The efficiency of this process can be influenced by factors such as the presence of other electron donors and the specific microbial populations present. nih.gov

The biotransformation of chlorinated compounds is dependent on specific microbial communities. For instance, Dehalococcoides species are well-known for their ability to carry out reductive dechlorination of chlorinated solvents and PCBs. nih.gov In anaerobic sediments, bacterial phyla such as Proteobacteria, Bacteroidetes, Chloroflexi, and Firmicutes have been identified as major groups in BPA-degrading environments. nih.gov While specific bacteria responsible for TCBPS degradation are not extensively documented, studies on analogous compounds provide insight. For example, Bacillus megaterium and Pseudomonas putida have shown strong capabilities in degrading TCBPA. researchgate.net The composition and adaptation of these microbial communities are crucial for the effective bioremediation of sites contaminated with halogenated bisphenols. nih.govqiagenbioinformatics.com

Abiotic Degradation Processes

Beyond microbial action, TCBPS can be degraded by non-biological processes, with photolysis being a primary pathway in aquatic systems.

Photodegradation, or photolysis, is a significant abiotic process for the transformation of many organic pollutants in sunlit aquatic environments. researchgate.net TCBPS undergoes direct photolysis by absorbing solar radiation, which leads to its degradation. nih.gov The presence of four chlorine atoms on the BPS structure significantly influences its photochemical properties. nih.govresearchgate.net

Compared to its parent compound BPS, TCBPS exhibits a significant bathochromic shift in its absorption spectrum, meaning it can absorb sunlight at longer wavelengths. nih.gov This enhanced absorption of sunlight, coupled with a higher quantum yield, leads to much faster photolytic degradation. nih.govresearchgate.net The increased quantum yield is attributed to the "heavy atom effect" of the chlorine substituents. nih.gov

Modeling studies have predicted a dramatic difference in the photolytic half-lives of BPS and TCBPS in surface water. Under noon sunlight in clear mid-autumn conditions, the half-life for TCBPS was estimated to be 3.4 minutes, while the half-life for BPS was 810.2 minutes. nih.govresearchgate.net This highlights direct photolysis as a rapid and important mechanism for the removal of TCBPS in sunlit surface waters. nih.gov Indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals or singlet oxygen, can also contribute to the degradation of organic contaminants, though direct photolysis appears dominant for TCBPS. researchgate.netmdpi.com

Hydrolysis and Chemical Stability in Aqueous Environments

This compound (TCBPS), a tetrahalogenated derivative of Bisphenol S (BPS), demonstrates distinct chemical behavior in aqueous environments compared to its parent compound. The presence of halogen substituents significantly influences its stability and degradation pathways.

Spectroscopic analysis indicates that the pKa of TCBPS is 4.16. nih.gov This is approximately 3.7 units lower than that of BPS (7.85), signifying that TCBPS is a stronger acid. nih.gov Consequently, under the circumneutral pH conditions typically found in environmental waters, TCBPS is expected to exist predominantly in its phenolate (B1203915) anion form. nih.gov

While BPS is known to biodegrade slowly in water, photolysis (degradation by light) is a more significant process for its halogenated derivatives. nih.govindustrialchemicals.gov.au The chlorine substituents on the TCBPS molecule cause a significant bathochromic shift (a shift to longer wavelengths) in its light absorption spectrum compared to BPS. nih.gov This enhanced absorption of sunlight, coupled with a higher quantum yield, makes TCBPS more susceptible to direct photolysis. nih.gov Modeling studies predict that the half-life of TCBPS in surface water under noon sunlight can be as short as 3.4 minutes, indicating rapid degradation under sunlit conditions. nih.gov This contrasts sharply with the predicted photolytic half-life of BPS, which is estimated at 810.2 minutes under similar conditions. nih.gov

| Compound | pKa | Predicted Photolytic Half-life (Sunlit Surface Water) |

|---|---|---|

| This compound (TCBPS) | 4.16 | 3.4 minutes |

| Bisphenol S (BPS) | 7.85 | 810.2 minutes |

Oxidative Degradation via Advanced Oxidation Processes (AOPs) in Environmental Contexts

Advanced Oxidation Processes (AOPs) are recognized as effective methods for eliminating persistent organic pollutants from water. mdpi.com These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which can break down complex organic molecules. researchgate.nete3s-conferences.orgnih.gov

Direct photolysis, especially under UV irradiation, is a key degradation mechanism for TCBPS in both natural sunlit waters and engineered UV-based water treatment systems. nih.gov Studies on the related compound BPS show that AOPs like the UV/persulfate (UV/PS) system can effectively degrade it. researchgate.net In this process, the initial step is an electron-transfer reaction from the bisphenol molecule to the sulfate radical, leading to the formation of various radical cations and subsequent degradation products. researchgate.net Given the structural similarities, TCBPS is expected to undergo degradation through similar AOPs, potentially at different rates due to the influence of the chlorine atoms on its chemical reactivity. The Fenton process (using iron salts and hydrogen peroxide) is another AOP that has proven effective in degrading Bisphenol A (BPA) by breaking the chemical bonds and mineralizing the compound into carbon dioxide and water. e3s-conferences.org Such processes are indicative of potential pathways for TCBPS degradation in engineered and natural systems where strong oxidizing conditions exist. mdpi.comucalgary.ca

Sorption and Desorption Dynamics in Environmental Media

The movement and persistence of TCBPS in the environment are heavily influenced by its tendency to attach to solid materials like soil and sediment. This behavior is governed by sorption and desorption processes.

Soil-Water Partitioning

The partitioning of an organic chemical between soil and water is often described by the organic carbon-normalized soil-water partition coefficient (Koc). epa.govnih.govca.gov A higher Koc value indicates a greater tendency for the chemical to bind to soil particles, particularly the organic carbon fraction, rather than remaining dissolved in water. ca.gov

For the parent compound BPS, the estimated log Koc is 3.26, which suggests moderate adsorption to soil. industrialchemicals.gov.au The sorption of BPS is influenced by soil properties, with partitioning being higher in acidic soils and those with greater organic content. industrialchemicals.gov.auresearchgate.net In alkaline soils, BPS tends to be more mobile. industrialchemicals.gov.au Due to the presence of four chlorine atoms, TCBPS is more hydrophobic than BPS. This increased hydrophobicity would predictably lead to a higher Koc value for TCBPS, indicating stronger partitioning to soil and reduced mobility in the soil-water system compared to BPS.

Sediment-Water Interactions

Sediments often act as a sink for persistent organic pollutants in aquatic systems. nih.gov Bisphenol analogues are frequently detected in sediment, often at higher concentrations than in the overlying water column. nih.govnih.gov This indicates a strong tendency for these compounds to partition from water to sediment.

For BPS, a log Koc value of 3.5 has been estimated in lake sediments, similar to its soil partitioning coefficient. industrialchemicals.gov.au While BPS can degrade in sediments, its partitioning behavior means that these environments can become long-term reservoirs of contamination. industrialchemicals.gov.aunih.gov Given its greater hydrophobicity, TCBPS is expected to exhibit even stronger sorption to sediments than BPS. This would result in significant accumulation in the sediment phase of aquatic environments, reducing its concentration in the water column but increasing potential exposure for sediment-dwelling organisms.

Sorption to Particulate Matter and Organic Carbon

The affinity of TCBPS for organic carbon also dictates its association with suspended particulate matter in the water column. ca.gov While studies on BPS in river water have shown that it exists mostly in the dissolved phase (89.9%) with very little (0.5%) bound to suspended particles, its moderate Koc value still indicates an affinity for organic matter. industrialchemicals.gov.au

Bioavailability and Bioaccumulation in Ecological Receptors

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Bioaccumulation is the process by which the chemical's concentration increases in an organism over time, relative to the concentration in the environment.

Studies on BPS have shown that it can be taken up and accumulated by aquatic organisms such as the clam Ruditapes philippinarum. unipd.it The bioaccumulation factor (BAF) is a key metric used to quantify this potential. researchgate.net The chemical properties of a compound, particularly its octanol-water partition coefficient (log Kow), are often used to predict its bioaccumulation potential. TCBPS, being more lipophilic (fat-loving) than BPS due to its chlorine atoms, is expected to have a higher potential for bioaccumulation in the tissues of ecological receptors.

Furthermore, research comparing the oral systemic bioavailability of BPS and BPA in pigs, which have digestive tracts similar to humans, found that BPS had a systemic bioavailability of 57.4%, compared to just 0.50% for BPA. nih.gov This much higher bioavailability means that for an equivalent oral dose, the internal exposure to BPS is significantly greater. nih.gov While specific bioavailability data for TCBPS is not available, its chemical properties suggest that it could be readily absorbed by organisms, and its higher lipophilicity points towards a greater potential to accumulate in fatty tissues compared to BPS.

| Compound | Log Koc (Soil) | Log Koc (Sediment) | Key Environmental Behavior |

|---|---|---|---|

| This compound (TCBPS) | Predicted > 3.26 | Predicted > 3.5 | Strong sorption to soil/sediment; high bioaccumulation potential predicted. |

| Bisphenol S (BPS) | 3.26 | 3.5 | Moderate sorption; shown to bioaccumulate in aquatic organisms. |

Uptake and Accumulation in Aquatic Organisms (e.g., fish, invertebrates)

Direct empirical data on the uptake and accumulation of this compound specifically in aquatic organisms such as fish and invertebrates remains limited in peer-reviewed literature. However, the potential for bioaccumulation can be inferred from studies on related halogenated compounds.

Halogen substitution is known to affect the properties of organic compounds, and in some cases, toxicity evaluations have suggested that halogenated derivatives may exhibit higher persistence and potential for bioaccumulation compared to their parent compounds researchgate.net. This suggests that TCBPS could be more likely to accumulate in aquatic life than BPS.

Conversely, research on the structurally similar compound, tetrabromobisphenol S (TBBPS), has indicated that it is less prone to bioaccumulation in organisms when compared to another flame retardant, tetrabromobisphenol A (TBBPA) researchgate.net. This highlights the complexity of predicting bioaccumulation behavior based solely on chemical class, as the specific halogen and its position on the molecule can lead to different environmental fates.

While BPS itself has been found in various aquatic environments and has been shown to be taken up by aquatic organisms, the extent to which chlorination impacts this uptake and accumulation is an area requiring further investigation mdpi.comnih.govresearchgate.net. The lack of specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for TCBPS in fish or invertebrates makes a definitive assessment of its accumulation potential challenging.

Accumulation in Terrestrial Biota (e.g., plants, soil organisms)

Scientific literature currently lacks specific studies investigating the accumulation of this compound in terrestrial biota, including plants and soil organisms. While its parent compound, BPS, and other chlorinated derivatives have been detected in environmental matrices like indoor dust, which can contaminate soil, their subsequent uptake by terrestrial organisms has not been documented mdpi.comnih.gov. The transport of plastic particles, which can carry additives like bisphenols, is recognized as a source of contamination in agricultural soils, but the specific transfer of TCBPS to crops or soil fauna has not been quantified wikipedia.org. Further research is necessary to understand the behavior of TCBPS in terrestrial ecosystems.

Potential for Trophic Transfer and Biomagnification within Food Webs

There is currently no direct scientific evidence from field or laboratory studies to confirm the trophic transfer or biomagnification of this compound within aquatic or terrestrial food webs. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances.

While some toxicity evaluations suggest that halogenated derivatives of certain pollutants could have a higher bioaccumulation potential, which is a prerequisite for biomagnification, this has not been specifically demonstrated for TCBPS researchgate.net. For comparison, studies on the parent compound, BPS, in an aquatic food web of Lake Taihu in China, found no evidence of biomagnification, with a calculated trophic magnification factor (TMF) of less than 1. The potential for chlorinated derivatives like TCBPS to behave differently in the food web remains an important knowledge gap.

Data on the Occurrence of Chlorinated Bisphenol S Derivatives

While data on the bioaccumulation of this compound is not available, studies have documented the presence of various chlorinated BPS derivatives, including the tetrachloro form (Cl₄-BPS), in different environmental samples. The following table summarizes findings on their detection in indoor dust, which indicates their presence in human-proximate environments.

| Compound | Detection Frequency (%) | Average Concentration (μg/g) | Concentration Range (μg/g) |

| Cl₁-BPS | 70% | 0.048 | |

| Cl₂-BPS-1 | 61% | 0.035 | |

| Cl₂-BPS-2 | 65% | 0.031 | |

| Cl₃-BPS | Not Specified | Not Specified | Not Specified |

| Cl₄-BPS | Not Specified | Not Specified | Not Specified |

| BPS (parent compound) | 94% | 0.63 | |

| Data sourced from a study on indoor dust from Hangzhou, China. mdpi.com |

Ecotoxicological Effects and Molecular Mechanisms of Tetrachloro Biphenol S in Non Human Biota

Endocrine System Modulation in Aquatic and Terrestrial Species

The endocrine system, a complex network of hormones and receptors, is vital for regulating a myriad of physiological processes, including growth, development, metabolism, and reproduction. nih.gov EDCs can interfere with this delicate system by mimicking or blocking the action of natural hormones, thereby disrupting normal bodily functions. nih.gov

Tetrachlorobisphenol A (TCBPA), a related compound to TCBPS, has demonstrated notable estrogenic activity in various in vitro and in vivo studies. In human breast cancer cell lines (MCF-7), TCBPA exhibited the highest estrogenic activity among 19 other bisphenol A (BPA) related compounds. nih.gov This activity was further confirmed in vivo through the uterotrophic assay in ovariectomized mice, where TCBPA induced a positive response. nih.gov The estrogenic effects of many EDCs are mediated through their interaction with estrogen receptors (ERs), particularly ERα and ERβ. nih.gov While direct binding affinity of TCBPA to ERα was found to be lower than that of BPA, it was still capable of binding to the receptor. tandfonline.com It's important to note that BPA alternatives are not necessarily less estrogenic, with some, like Bisphenol AF (BPAF), Bisphenol B (BPB), and Bisphenol Z (BPZ), showing even greater estrogenic potency than BPA in human breast cancer cell models. foodpackagingforum.org

In aquatic models, bisphenols have been shown to induce estrogenic effects. For instance, Bisphenol S (BPS) exposure in zebrafish (Danio rerio) led to an increased female-to-male sex ratio and altered concentrations of estradiol (B170435) and vitellogenin, a biomarker for estrogenic exposure in fish. nih.gov

Interactive Data Table: Estrogenic Activity of Bisphenol Analogs

| Compound | Model System | Endpoint | Result |

| Tetrachlorobisphenol A (TCBPA) | MCF-7 cells | Estrogenic activity | Highest among 19 BPA analogs nih.gov |

| Tetrachlorobisphenol A (TCBPA) | Ovariectomized mice | Uterotrophic assay | Positive response nih.gov |

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Sex ratio, estradiol levels | Increased female-to-male ratio, altered estradiol nih.gov |

| Bisphenol AF (BPAF) | Human breast cancer cells | Estrogenic activity | More potent than BPA foodpackagingforum.org |

| Bisphenol B (BPB) | Human breast cancer cells | Estrogenic activity | More potent than BPA foodpackagingforum.org |

| Bisphenol Z (BPZ) | Human breast cancer cells | Estrogenic activity | More potent than BPA foodpackagingforum.org |

In contrast to its estrogenic properties, TCBPA has been found to be inactive as an antagonist for the androgen receptor (AR). nih.gov However, other bisphenol compounds have demonstrated anti-androgenic activity. Studies using a mouse fibroblast cell line (NIH3T3) showed that compounds like Bisphenol AF, Bisphenol AD, Bisphenol B, and BPA had significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone. nih.gov In these studies, TCBPA did not exhibit anti-androgenic effects. nih.gov Research on thermal paper receipts has indicated a positive correlation between BPA concentrations and both estrogenic and anti-androgenic activities. researchgate.net

The thyroid hormone system is crucial for development, growth, and metabolism in vertebrates. Several bisphenols have been identified as disruptors of this system. nih.gov TCBPA has been shown to exhibit significant thyroid hormonal activity in a rat pituitary cell line (GH3), which releases growth hormone in a thyroid hormone-dependent manner. nih.gov This suggests that TCBPA can interfere with thyroid hormone signaling pathways. nih.gov

Bisphenols can disrupt thyroid function through multiple mechanisms, including antagonism of thyroid receptors (TRs), altering gene expression at the thyroid and pituitary levels, and competitive binding with thyroid transport proteins. nih.gov For example, BPA has been shown to act as a thyroid hormone receptor antagonist in vitro. nih.gov In vivo studies with rats exposed to BPA during pregnancy and lactation showed an increase in serum total T4 in the pups. nih.gov In the amphibian model, Xenopus laevis, both BPA and Bisphenol F (BPF) were found to interfere with thyroid hormone signaling in the brain and affect thyroid hormone-dependent brain development. iaea.org These findings highlight the potential for bisphenols to act as thyroid disruptors in various ecological receptors. epa.gov

Beyond the estrogen, androgen, and thyroid receptors, bisphenols can interact with other components of the endocrine system. TCBPA has been identified as an antagonist for the progesterone (B1679170) receptor (PR). nih.gov It also has the ability to reverse the Estrogen-Related Receptor (ERR) inhibition induced by 4-hydroxytamoxifen. nih.gov

Bisphenol A has been reported to interfere with the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by inhibiting estrogen binding at the pituitary level. mdpi.com This can lead to elevated levels of these hormones, potentially contributing to reproductive disorders. mdpi.com Furthermore, BPA can act as an anti-androgen by binding to and altering the function of glucocorticoid receptors. mdpi.com The toxicity of bisphenols is often related to their interaction with a variety of hormone receptors, and the effects can be cell- and tissue-specific. mdpi.com

Impacts on Reproductive Physiology of Non-Human Organisms

The disruption of endocrine signaling by chemical contaminants can have profound consequences for the reproductive health of wildlife. mdpi.com These impacts can range from altered gamete production to reduced fertility and reproductive failure. mdpi.com

Exposure to endocrine-disrupting chemicals can significantly affect gametogenesis, the process of producing sperm and eggs. mdpi.com In zebrafish, exposure to BPS has been linked to decreased gonad weight, reduced egg production, decreased sperm count, and a lower hatching rate. nih.govnih.gov Histopathological studies on zebrafish exposed to BPA revealed alterations in oocyte maturation and spermatozoid formation, directly affecting fertility in both sexes and the viability of their offspring. researchgate.net

In the nematode Caenorhabditis elegans, exposure to BPA, BPS, and another analog, tetramethyl bisphenol F (TMBPF), was found to adversely affect male fertility. nih.gov All three bisphenols caused a reduction in spermatid size, and BPA exposure also led to impaired spermatid activation and a significant decrease in brood size. nih.gov These findings in both vertebrate and invertebrate models underscore the potential for bisphenols to impair fundamental reproductive processes.

Interactive Data Table: Reproductive Effects of Bisphenols in Aquatic Vertebrates

| Compound | Species | Effect | Finding |

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Fertility | Decreased egg production and sperm count nih.govnih.gov |

| Bisphenol A (BPA) | Zebrafish (Danio rerio) | Gametogenesis | Alterations in oocyte maturation and sperm formation researchgate.net |

| Bisphenol A (BPA) | Caenorhabditis elegans | Male Fertility | Reduced spermatid size and brood size nih.gov |

| Bisphenol S (BPS) | Caenorhabditis elegans | Male Fertility | Reduced spermatid size nih.gov |

| Tetramethyl bisphenol F (TMBPF) | Caenorhabditis elegans | Male Fertility | Reduced spermatid size nih.gov |

Reproductive Success and Fecundity in Ecological Populations

Tetrachloro Biphenol S (TCBPS) and its analogs have been shown to impact the reproductive success and fecundity of various aquatic organisms. For instance, exposure to Bisphenol S (BPS), a related compound, has been linked to decreased egg production in adult zebrafish pairs. bver.co.kr Specifically, a significant dose-dependent decrease in the gonadosomatic index (GSI), a measure of the gonadal weight relative to body weight, was observed in female zebrafish exposed to BPS. bver.co.kr Similarly, studies on other bisphenols like Bisphenol A (BPA) have demonstrated adverse effects on fish reproduction, including reduced sperm density and quality in males and increased oocyte atresia in females. nih.gov Long-term exposure to BPA has also been associated with altered sex ratios in fish populations. nih.gov In invertebrates, exposure to high concentrations of BPA has been shown to reduce reproduction in water fleas. maryvillecollege.edu

Research on Bisphenol S indicates that it can impair reproductive development in fish. nih.gov Parental exposure to BPS in zebrafish led to a female-dominant sex ratio and severely impaired the reproductive capacity of male offspring. nih.gov These findings suggest that TCBPS, as a structurally similar compound, could pose a significant threat to the reproductive fitness and sustainability of aquatic populations. The disruption of reproductive endocrine pathways is a key mechanism underlying these effects, with studies showing alterations in hormone levels and the expression of genes involved in steroidogenesis. bver.co.krnih.gov

Transgenerational Effects in Model Organisms

The potential for transgenerational effects, where the consequences of exposure are observed in subsequent, unexposed generations, is a significant concern for environmental contaminants like this compound. While direct studies on TCBPS are limited, research on its analog, Bisphenol S (BPS), provides valuable insights. Parental exposure to BPS has been shown to cause reproductive impairment in unexposed F1 and F2 generations of zebrafish. nih.gov This is believed to occur through epigenetic mechanisms, specifically DNA methylation, which can alter gene expression without changing the underlying DNA sequence. nih.gov

In one study, parental BPS exposure in zebrafish resulted in increased DNA methylation in the testes of the F1 generation and the ovaries of the F2 generation. nih.gov This altered methylation led to decreased expression of enzymes crucial for steroid hormone production, ultimately affecting sex hormone levels and reproductive development. nih.gov Similar transgenerational effects on reproduction and embryonic survival have been observed in medaka fish following embryonic exposure to another bisphenol, BPA. usgs.gov These findings highlight the potential for TCBPS to have long-lasting impacts on the fitness and sustainability of fish populations through the inheritance of epigenetic modifications. nih.gov The study of transgenerational epigenetic inheritance is a growing field, with model organisms like zebrafish and the nematode Caenorhabditis elegans being instrumental in understanding these complex processes. tehno66rus.com

Developmental Alterations in Ecological Sentinel Species

Embryonic and Larval Development (e.g., hatching rates, morphological changes)

This compound and its analogs can induce significant developmental alterations in aquatic organisms, starting from the earliest life stages. Studies on Bisphenol S (BPS) have shown that parental exposure can lead to delayed and reduced hatching rates in their offspring, even when the embryos are raised in a clean environment. bver.co.kr Continuous exposure of the F1 generation to BPS resulted in even lower hatchability and an increase in malformations. bver.co.kr In zebrafish, BPS exposure has been shown to decrease hatching rates, a finding consistent with the effects of other bisphenols like BPA. nih.gov

Morphological abnormalities are another key concern. Exposure of zebrafish embryos to BPS has been linked to cardiovascular toxicity later in life. nih.gov Studies on the freshwater sponge Ephydatia muelleri have also demonstrated that BPS can cause distinct morphological defects during development. nih.gov Similarly, research on the related compound Bisphenol F (BPF) in zebrafish embryos revealed developmental defects such as hatching inhibition, yolk sac edema, and pericardial edema. nih.gov In sea urchins, BPA exposure has been shown to cause skeletal malformations in larvae. mdpi.com These findings underscore the potential for TCBPS to disrupt normal embryonic and larval development in a range of aquatic species.

Growth and Organ Development

Exposure to this compound and its analogs can have profound effects on the growth and organ development of non-human biota. In juvenile zebrafish, long-term exposure to Bisphenol S (BPS) has been shown to significantly increase both length and weight. nih.gov However, this accelerated growth can be accompanied by detrimental health effects. For instance, exposure to both BPA and BPS has been linked to lipid peroxidation, which can lead to severe oxidative stress and tissue damage in adult zebrafish. nih.gov

Histopathological examinations of zebrafish exposed to bisphenols have revealed significant organ damage. In the gills, exposure can lead to hyperplasia, increased mucous secretion, and aneurysms. nih.gov The liver is also a primary target, with observed effects including vacuolization and necrosis (cell death). mdpi.comnih.gov These damages can severely affect the survival of juvenile fish, as this is a critical period for organ development and differentiation. nih.gov Furthermore, some bisphenols have been shown to affect bone development in zebrafish by altering chondrogenesis, the process of cartilage formation. nih.gov

Metamorphosis Interference in Amphibians and Insects

This compound (TCBPS) and its analogs have been shown to interfere with the critical process of metamorphosis in both amphibians and insects. In amphibians, metamorphosis is a thyroid hormone-dependent process, and compounds that disrupt thyroid function can have significant developmental consequences. researchgate.net Studies have shown that TCBPA, a closely related compound to TCBPS, can act as a thyroid hormone antagonist. researchgate.net It has been found to suppress T3-induced tail regression in the wrinkled frog (Rana rugosa) and inhibit spontaneous metamorphosis in the tropical clawed frog (Silurana tropicalis). researchgate.net This anti-thyroid activity can delay or halt the transformation from tadpole to frog.

In insects, metamorphosis is primarily regulated by the hormone ecdysone (B1671078). Research on the aquatic midge Chironomus riparius has demonstrated that Bisphenol S (BPS) can alter the transcription of genes related to the ecdysone pathway. plos.org This suggests that BPS, and likely TCBPS, can interfere with the hormonal signaling that controls insect development and metamorphosis. plos.org Given the fundamental role of metamorphosis in the life cycle of many amphibians and insects, interference by chemical contaminants like TCBPS can have severe ecological consequences.

Molecular and Cellular Responses to this compound Exposure in Non-Human Biological Systems

Exposure to this compound (TCBPS) and its analogs can trigger a cascade of molecular and cellular responses in non-human organisms. A primary mechanism of action for many bisphenols is the disruption of endocrine systems. These compounds can mimic natural hormones, such as estrogen, and bind to their receptors, leading to altered gene expression and physiological functions. nih.govfrontiersin.org For example, exposure to bisphenols has been shown to upregulate the expression of vitellogenin, an egg yolk precursor protein, in male fish, which is normally only produced in females. nih.govfrontiersin.org

At the cellular level, bisphenols can induce oxidative stress by increasing the production of reactive oxygen species (ROS). mdpi.com This can lead to cellular damage, including lipid peroxidation and DNA damage. mdpi.com In fish, exposure to bisphenols has been linked to a variety of cellular pathologies, including hyperplasia and necrosis in the liver and gills. nih.gov

Furthermore, studies have shown that bisphenols can alter the expression of a wide range of genes involved in crucial biological processes. In fish, exposure to BPA and BPS has been found to affect the transcription of genes related to:

Endocrine function: including those involved in steroid hormone synthesis and thyroid hormone signaling. bver.co.krifremer.fr

Stress response: such as heat shock proteins. plos.org

Biotransformation: enzymes involved in metabolizing foreign compounds. plos.org

Immune response: including genes involved in inflammatory and defense pathways. xmu.edu.cn

Development: such as those controlling skeletal and neuronal development. ifremer.frresearchgate.net

The ability of TCBPS and related compounds to modulate gene expression, often through epigenetic mechanisms like DNA methylation, underscores their potential to cause a wide array of adverse effects in non-human biota. nih.govresearchgate.net

Table 1: Effects of this compound Analogs on Reproductive Success and Fecundity

| Compound | Organism | Effect | Source |

|---|---|---|---|

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Decreased egg production, decreased gonadosomatic index (GSI) in females. | bver.co.kr |

| Bisphenol A (BPA) | Fish (general) | Reduced sperm density and quality, increased oocyte atresia. | nih.gov |

| Bisphenol A (BPA) | Water Flea (Ceriodaphnia dubia) | Reduced reproduction at high concentrations. | maryvillecollege.edu |

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Female-dominant sex ratio and impaired male reproductive capacity in offspring. | nih.gov |

Table 2: Developmental Alterations Induced by this compound Analogs

| Compound | Organism | Developmental Effect | Source |

|---|---|---|---|

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Delayed and reduced hatching rates, increased malformations. | bver.co.kr |

| Bisphenol F (BPF) | Zebrafish (Danio rerio) | Hatching inhibition, yolk sac edema, pericardial edema. | nih.gov |

| Bisphenol A (BPA) | Sea Urchin | Skeletal malformations in larvae. | mdpi.com |

| Bisphenol S (BPS) | Freshwater Sponge (Ephydatia muelleri) | Morphological defects. | nih.gov |

| Bisphenol S (BPS) | Zebrafish (Danio rerio) | Increased length and weight in juveniles, organ damage (gills and liver). | nih.gov |

Table 3: Interference with Metamorphosis by this compound Analogs

| Compound | Organism | Effect on Metamorphosis | Source |

|---|---|---|---|

| Tetrachlorobisphenol A (TCBPA) | Wrinkled Frog (Rana rugosa) | Suppressed T3-induced tail regression. | researchgate.net |

| Tetrachlorobisphenol A (TCBPA) | Tropical Clawed Frog (Silurana tropicalis) | Inhibited spontaneous metamorphosis. | researchgate.net |

| Bisphenol S (BPS) | Aquatic Midge (Chironomus riparius) | Altered transcription of genes in the ecdysone pathway. | plos.org |

Gene Expression Profiling (e.g., endocrine-related genes, stress response genes, biotransformation genes)

This compound (TCBPS) has been shown to alter the expression of a wide range of genes in non-human biota, indicating its potential to disrupt crucial physiological processes. Studies have focused on genes related to the endocrine system, stress response, and biotransformation pathways.

Endocrine-Related Genes:

Exposure to bisphenol S (BPS), a structurally similar compound, has been demonstrated to disrupt the thyroid endocrine system in zebrafish larvae. plos.org This disruption is characterized by altered whole-body thyroid hormone (TH) and thyroid-stimulating hormone (TSH) concentrations, along with significant changes in the expression of key genes within the hypothalamic-pituitary-thyroid (HPT) axis. plos.org For instance, the mRNA levels of genes involved in thyroid hormone metabolism, such as deiodinases (dio1, dio2) and uridinediphosphate glucoronosyltransferases (ugt1ab), were significantly upregulated. plos.org Conversely, the expression of transthyretin (ttr), a thyroid hormone transport protein, was downregulated. plos.org In the aquatic midge Chironomus riparius, BPS exposure led to the overexpression of genes encoding nuclear receptors like Ecdysone Receptor (EcR) and Estrogen-Related Receptor (ERR). plos.org

Stress Response Genes:

In Chironomus riparius, BPS exposure resulted in increased transcription of heat shock protein genes, hsp70 and hsp40, which are indicative of a cellular stress response. plos.org The expression of these genes often followed a non-monotonic dose-response curve, with the highest upregulation observed at intermediate concentrations. nih.gov

Biotransformation Genes:

Biotransformation genes, which are involved in metabolizing and eliminating foreign compounds, are also affected by bisphenols. In C. riparius, exposure to BPS led to a significant upregulation of several cytochrome P450 genes, including cyp18a1 and cyp4g, as well as genes encoding for glutathione (B108866) S-transferase (GSTd3) and glutathione peroxidase (GPx). plos.org The upregulation of these genes suggests an activation of detoxification pathways in response to the chemical stressor. plos.org

**Table 1: Effects of BPS on Gene Expression in *Chironomus riparius***

Enzyme Activity Modulation (e.g., biotransformation enzymes, oxidative stress enzymes)

This compound and its analogs can significantly modulate the activity of various enzymes, particularly those involved in biotransformation and managing oxidative stress.

Biotransformation Enzymes:

Bisphenols are known to influence the activity of phase I and phase II biotransformation enzymes. nih.gov Phase I enzymes, such as cytochrome P450 (CYP) oxidases, can convert xenobiotics into more reactive metabolites. nih.gov Phase II enzymes, including glutathione-S-transferases (GSTs), then detoxify these metabolites. nih.gov In the freshwater fish Ctenopharyngodon idella, exposure to Bisphenol A (BPA) led to a significant increase in the activity of GST in both the liver and kidneys. scielo.br This suggests an induction of detoxification pathways to cope with the chemical. scielo.br

Oxidative Stress Enzymes:

Exposure to bisphenols can lead to an imbalance in the cellular redox state, prompting changes in the activity of antioxidant enzymes. In murine macrophage cells, Bisphenol S (BPS) exposure led to a decrease in the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD1/2), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov Conversely, the levels of oxidant enzymes like NADPH oxidase (NOX1/2) were increased. nih.gov Similarly, in human red blood cells, BPS and other bisphenols were found to alter the activities of SOD, CAT, and GSH-Px. nih.gov In the alga Chlorella pyrenoidosa, exposure to BPS and BPA resulted in an initial increase in SOD and peroxidase (POD) activity as a protective response to rising reactive oxygen species (ROS) levels. mdpi.com

Table 2: Modulation of Enzyme Activity by Bisphenols in Various Non-Human Biota

Oxidative Stress Induction in Non-Human Cells and Tissues

A significant ecotoxicological effect of this compound and its analogs is the induction of oxidative stress in non-human cells and tissues. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies have consistently shown that exposure to bisphenols, including BPS, leads to increased ROS production in various organisms. In murine macrophage cells, BPS triggered oxidative stress by increasing the production of both ROS and reactive nitrogen species (RNS). nih.gov In the alga Chlorella pyrenoidosa, high concentrations of BPA and BPS induced excessive ROS generation. mdpi.com Similarly, in human red blood cells, an in vitro study demonstrated that bisphenols enhanced the formation of ROS. nih.gov

The overproduction of ROS can lead to cellular damage, including lipid peroxidation, which is the oxidative degradation of lipids. In C. pyrenoidosa, the increase in ROS levels correlated with an increase in malondialdehyde (MDA) content, a marker of lipid peroxidation. mdpi.com Likewise, bisphenols were found to increase lipid peroxidation in human red blood cells. nih.gov In the freshwater fish Ctenopharyngodon idella, BPA exposure led to a significant increase in lipid peroxidation in both the liver and kidneys. scielo.br

Receptor-Mediated Signaling Pathways (e.g., ERK/MAPK, PI3K/AKT in non-human cells)

This compound and related compounds can interfere with critical intracellular signaling pathways, such as the Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) and the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) pathways. These pathways are fundamental for regulating cell proliferation, survival, and differentiation.

ERK/MAPK Pathway:

Bisphenols have been shown to activate the ERK/MAPK signaling pathway. For instance, Tetrachlorobisphenol A (TCBPA) was found to elevate the mRNA levels of target genes associated with the MAPK signals in SK-BR-3 cells. nih.gov In sheep theca cells, the stimulatory effect of BPS on gap junction intercellular communication was partially inhibited by an ERK-MAPK inhibitor, indicating the involvement of this pathway. ca.gov

PI3K/AKT Pathway:

The PI3K/AKT signaling pathway is another target of bisphenol compounds. In SK-BR-3 cells, TCBPA and Bisphenol AF (BPAF) were shown to promote cell migration by activating the PI3K/Akt signaling pathway. nih.gov This activation was mediated through the G protein-coupled estrogen receptor 1 (GPER1) and the epidermal growth factor receptor (EGFR). nih.gov The effects of TCBPA and BPAF on target gene expression and cell migration were significantly reduced by a PI3K/Akt inhibitor. nih.gov Furthermore, in pregnant women exposed to bisphenols, including BPS, genes belonging to the PI3K-AKT signaling pathway were found to be hypomethylated, which can lead to their hyperregulation and affect keratinocyte growth and survival. mdpi.com

Table 3: Compound Names Mentioned in the Article

Advanced Analytical Methodologies for Tetrachloro Biphenol S in Environmental Matrices

Sample Pre-treatment and Extraction Techniques

The initial and one of the most critical stages in the analysis of tetrachlorinated bisphenols from environmental samples is the effective extraction and clean-up of the analytes. The primary goal is to isolate the target compounds from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of technique depends heavily on the sample matrix and the physicochemical properties of the target analytes.

Solid-Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and purification of bisphenols from aqueous samples. gcu.ac.ukresearchgate.net It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and ease of automation. gcu.ac.uk The process involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analytes are retained on the sorbent, while the sample matrix passes through. Subsequently, the analytes are eluted with a small volume of an appropriate solvent.

For bisphenols, reversed-phase sorbents like C18 (octadecylsilane) are commonly used. researchgate.net An online SPE system coupled with ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the simultaneous determination of compounds including TCBPA in water samples. dphen1.com This method allows for the concentration of analytes on an SPE column and subsequent analysis on a chromatographic column, with a total analysis time of only 12 minutes per sample. dphen1.com In the analysis of sediment and sludge, SPE is used for enrichment and desalting after an initial solvent extraction. nih.gov

Interactive Table: SPE Conditions for Bisphenol Analysis

| Analyte(s) | SPE Sorbent | Eluent | Sample Matrix | Recovery (%) | Reference |

|---|---|---|---|---|---|

| TCBPA, TBBPA, BPA | Not specified | Not specified | Sediment, Sludge | 70-105 | nih.gov |

| BPS, Imidacloprid | Polymeric reversed-phase | Methanol (B129727)/Acetonitrile | Water | 83-92 (BPS) | gcu.ac.uk |

| BPA and analogues | Not specified | Not specified | Water, Beverages | - | nih.gov |

Liquid-Liquid Extraction (LLE) is a conventional method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids, typically water and an organic solvent. For the analysis of bisphenol A and its chlorinated derivatives in wastewater, an LLE procedure using a mixture of dichloromethane (B109758) and carbon tetrachloride has been successfully employed. nih.gov While effective, LLE methods often require large volumes of organic solvents and can be more time-consuming and labor-intensive compared to SPE. researchgate.net A procedure for urinary analysis of bisphenols including BPA, BPS, and BPF involved enzymatic hydrolysis followed by LLE, demonstrating its applicability in biological matrices. mdpi.com

The complexity of the environmental matrix significantly influences the choice and optimization of the extraction method.

Wastewater : Wastewater samples are particularly challenging due to their high content of organic matter and suspended solids. nih.gov For the analysis of bisphenols in urban wastewater, a method combining LLE with a subsequent silylation step before GC-MS analysis was developed. nih.gov This derivatization is often necessary to improve the volatility and thermal stability of the analytes for gas chromatography. dphen1.com Another study on wastewater treatment plant outflow used gas chromatography/mass spectrometry to determine concentrations of bisphenol A. ekb.eg

Sediment : Sediments and sludge require more rigorous extraction methods due to the strong binding of analytes to the solid matrix. nih.gov An effective method for sediment involves initial extraction with a solvent like methyl tert-butyl ether (MTBE), followed by partitioning with an aqueous sodium hydroxide (B78521) solution. The aqueous phase is then acidified, and the target compounds are enriched and desalted using SPE. nih.gov This multi-step process is necessary to remove the complex matrix components, such as humic acids, that can interfere with the final analysis.

Biota : The analysis of bisphenols in biological tissues (biota) presents challenges due to the high lipid and protein content. Extraction methods often need to incorporate a lipid removal step. Ultrasound-assisted extraction followed by SPE clean-up is a commonly used procedure for aquatic biological samples. nih.gov The extraction conditions for biota are often milder to prevent the degradation of the target analytes. nih.gov Studies on the fish species Channa striatus have been conducted to assess the impact of BPS, indicating the importance of analytical methods for such biological matrices. nih.gov

Chromatographic Separation and Detection Technologies

Following extraction and clean-up, the concentrated sample extract is analyzed using chromatographic techniques coupled with mass spectrometry. This combination provides the high selectivity and sensitivity required for the unambiguous identification and quantification of trace levels of tetrachlorinated bisphenols in environmental samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of bisphenols in environmental and food matrices. nih.govresearchgate.netnih.gov It offers high sensitivity and specificity without the need for a derivatization step, which is often required for GC-MS. dphen1.com

An online SPE-UHPLC-MS/MS method has been validated for the simultaneous measurement of bisphenol A, bisphenol AF, TCBPA, and tetrabromobisphenol A in water samples. dphen1.com This method achieved method limits of quantification (MLOQ) in the low ng/L range. dphen1.com For sediment and sludge samples, a high-performance liquid chromatography-electrospray (negative) ionization-tandem mass spectrometry (HPLC-ESI(-)-MS-MS) method was developed, achieving MLOQs for TCBPA as low as 0.03 ng/g (dry weight). nih.gov The use of isotopic internal standards is a common practice to compensate for matrix effects and improve the accuracy of quantification. dphen1.com

Interactive Table: LC-MS/MS Parameters for Bisphenol Analysis

| Analyte(s) | Column | Mobile Phase | Detection Mode | MLOQ | Reference |

|---|---|---|---|---|---|

| TCBPA and other BPs | 1.7 µm particle size column | Not specified | MS/MS | 1.5-53 ng/L (water) | dphen1.com |

| TCBPA and other BPs | Not specified | Not specified | ESI(-)-MS/MS | 0.03 ng/g (sediment) | nih.gov |

| BPS and other BPs | Kinetex C18 | Methanol:Water | Triple Quadrupole MS/MS | 1 µg/L (LOD) | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of bisphenols. mdpi.comnih.gov A significant consideration for GC-MS analysis of polar compounds like bisphenols is the need for a derivatization step to increase their volatility and thermal stability. dphen1.com Silylation, using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), is a common derivatization procedure that replaces the active hydrogen on the phenolic groups with a trimethylsilyl (B98337) (TMS) group. nih.govdphen1.com

A GC-MS method was developed for the simultaneous determination of bisphenol A and its chlorinated derivatives, including the tetrachloro-derivative, in wastewater. nih.gov After LLE and derivatization, the silylated compounds were identified and quantified using an HP1-MS column, achieving a detection limit of 13.0 ng/L for silylated Cl(4)-BPA. nih.gov An improved SPE-GC/MS method for the analysis of 12 bisphenol analogues in wastewater and surface water also highlighted the critical role of silylation. nih.gov

Interactive Table: GC-MS Parameters for Chlorinated Bisphenol Analysis

| Analyte(s) | Derivatization Agent | Column | Detection Mode | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Cl(4)-BPA and other BPs | BSTFA | HP1-MS | SIM | 13.0 ng/L | nih.gov |

| BPA and 11 analogues | Silylation | Not specified | MS(SIM) | 1–50 ng/L | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a preferred method for the analysis of Tetrachloro Biphenol S in environmental samples. This technique offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) methods.

The chromatographic separation is typically achieved on a sub-2 µm particle column, such as a C18 or phenyl-based stationary phase, which provides high separation efficiency. lcms.cznih.gov A gradient elution is commonly employed, using a binary mobile phase system consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent, such as methanol or acetonitrile. lcms.cznih.govchemscene.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is generally the most effective ionization technique for phenolic compounds like this compound, due to the acidic nature of the hydroxyl groups. sci-hub.boxital.sp.gov.br The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.

A hypothetical UPLC-MS/MS method for this compound could utilize the following parameters:

| Parameter | Condition |

| UPLC System | Acquity UPLC H-Class or similar |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 350 °C |

| Source Temperature | 150 °C |

| Monitoring Mode | Selected Reaction Monitoring (SRM) |

This table is interactive. Users can sort and filter the data.

For method development, specific SRM transitions for this compound would be determined by infusing a standard solution of the compound into the mass spectrometer and optimizing the collision energy for the most abundant and stable fragment ions.

Quantification and Quality Assurance/Quality Control in Environmental Analysis

Accurate quantification of this compound in environmental samples is critically dependent on robust quality assurance (QA) and quality control (QC) procedures. epa.govpncwa.org These procedures are designed to monitor and control the performance of the entire analytical method, from sample collection to final data reporting.

Key QA/QC elements include:

Calibration: A multi-point calibration curve is constructed using a series of standard solutions of known concentrations. The linearity of the response is assessed, typically requiring a correlation coefficient (r²) of >0.99.

Method Blanks: These are analyte-free matrices that are processed and analyzed in the same manner as the environmental samples. Method blanks are used to assess for any contamination introduced during the analytical process.

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the analyte. The recovery of the analyte in the LCS is used to monitor the accuracy and performance of the method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the analyte is added. MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Standards: For organic analyses, surrogate standards (compounds that are chemically similar to the analyte but not expected to be in the sample) are often added to every sample, blank, and standard to monitor the efficiency of the extraction and analytical process.

An example of typical quality control acceptance criteria for the analysis of a chlorinated organic compound in an environmental matrix is presented below:

| QC Parameter | Acceptance Criteria |

| Calibration Curve (r²) | ≥ 0.995 |

| Method Blank | Below Method Detection Limit (MDL) |

| Laboratory Control Sample Recovery | 70-130% |

| Matrix Spike Recovery | 60-140% |

| Relative Percent Difference (RPD) for Duplicates | < 20% |

This table is interactive. Users can sort and filter the data.

Adherence to these QA/QC protocols ensures that the data generated is reliable, defensible, and accurately reflects the concentration of this compound in the environmental matrix. epa.govpncwa.org

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that can be employed to overcome matrix effects and variations in extraction efficiency and instrument response. nih.gov This method involves the addition of a known amount of an isotopically labeled internal standard of the target analyte to the sample prior to any sample preparation steps.

For the analysis of this compound, a stable isotope-labeled version, such as ¹³C₁₂-Tetrachloro Biphenol S, would be used as the internal standard. This labeled standard is chemically identical to the native analyte and will therefore behave in the same manner during extraction, cleanup, and analysis.

The quantification is based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. Because any losses of the analyte during sample processing will be mirrored by losses of the internal standard, the ratio of the two remains constant. This allows for very accurate and precise quantification, even in complex environmental matrices where matrix effects can be significant.

The use of isotopically labeled internal standards is considered the gold standard for quantitative analysis in environmental chemistry, as it compensates for potential errors at multiple stages of the analytical process. unam.mx

Environmental Remediation and Mitigation Strategies for Tetrachloro Biphenol S Contamination

Biological Treatment Technologies

The application of biological treatment technologies for the remediation of Tetrachloro Biphenol S is not well-documented in current scientific literature. The high degree of chlorination and the inherent stability of the biphenyl (B1667301) structure suggest that TCBPS is likely a recalcitrant compound, posing significant challenges for microbial degradation. The parent compound, Bisphenol S (BPS), is known for its persistence and resistance to biodegradation. For instance, studies have shown that BPS is not readily degraded in seawater or river water under oxic conditions. d-nb.infonih.gov This inherent resistance of BPS suggests that its chlorinated derivatives, such as TCBPS, would be even more persistent in the environment. walshmedicalmedia.com

Bioremediation in Contaminated Soil and Sediment